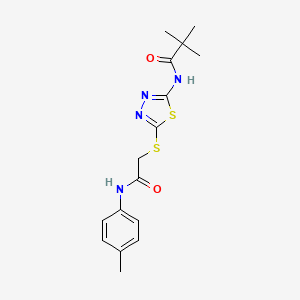
N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a derivative of thiadiazole, a heterocyclic compound that contains both sulfur and nitrogen within its ring structure. Thiadiazole derivatives are known for their wide range of biological activities, including anticancer and antiallergy properties. The specific compound , while not directly mentioned in the provided papers, is likely to share some of the pharmacological characteristics of its thiadiazole counterparts due to the presence of similar structural motifs.
Synthesis Analysis
The synthesis of thiadiazole derivatives can be achieved through various methods. For instance, the preparation of 2-R 5-oxo 5-H 6-N,N-diethylcarboxamide 7-phenyl 1,3,4-thiadiazolo-(3,2-a) pyrimidine involves the reaction of a precursor with N,N-diethylamin, as discussed in the first paper . Another method, as described in the second paper, involves a microwave-assisted, solvent-free synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives . These methods highlight the versatility and adaptability of synthetic routes for thiadiazole derivatives, which could be applicable to the synthesis of N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is typically confirmed using spectroscopic techniques such as NMR, IR spectroscopy, and mass spectrometry . These techniques allow for the elucidation of the compound's structure, including the identification of functional groups and the overall molecular framework. The presence of the thiadiazole ring is a key structural feature that contributes to the compound's biological activity.
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions due to their reactive centers. The papers provided do not detail specific reactions for N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide, but they do mention the formation of Schiff's bases and the synthesis of oxamic acid derivatives from related compounds . These reactions are indicative of the chemical versatility of thiadiazole derivatives and their potential for modification to enhance biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are important for their pharmacological evaluation. The second paper mentions the evaluation of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which are crucial for determining the drug-likeness of a compound . The good oral drug-like behavior of the synthesized compounds suggests that N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide may also possess favorable ADMET properties, although specific data for this compound would be needed for confirmation.
Wissenschaftliche Forschungsanwendungen
Antiallergic Activity
Compounds similar to N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide have been explored for their antiallergy potential. For instance, N-(4-substituted-thiazolyl)oxamic acid derivatives show potent antiallergy activity in rat models, indicating potential for similar compounds in allergy treatment (Hargrave, Hess, & Oliver, 1983).
Antimicrobial and Antimycobacterial Properties
Derivatives of 1,3,4-thiadiazole, a structural element in the compound , have been studied for their antimicrobial activities. For example, substituted isosteres of pyridine- and pyrazinecarboxylic acids show activity against Mycobacterium tuberculosis, suggesting potential antimicrobial applications (Gezginci, Martin, & Franzblau, 1998).
Biological Activities in Cancer Research
In the realm of cancer research, 1,3,4-thiadiazole derivatives have been investigated for their antitumor activities. The synthesis and biological evaluation of novel Indolyl 4-thiazolidinones bearing a thiadiazine nucleus, which are structurally similar to the compound of interest, have shown significant activity against various microbial strains and cancer cell lines (Anekal & Biradar, 2017).
Anticonvulsant Properties
Sulfonamides incorporating 1,3,4-thiadiazole moieties, akin to the structure of the compound , have been studied for their anticonvulsant properties. These studies provide insights into the potential application of similar compounds in treating epilepsy (Masereel, Rolin, Abbate, Scozzafava, & Supuran, 2002).
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S2/c1-10-5-7-11(8-6-10)17-12(21)9-23-15-20-19-14(24-15)18-13(22)16(2,3)4/h5-8H,9H2,1-4H3,(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLMZOVIRCLPHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

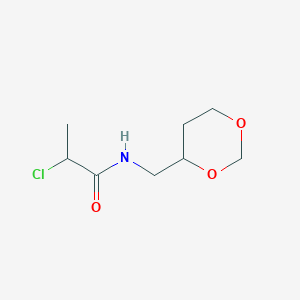
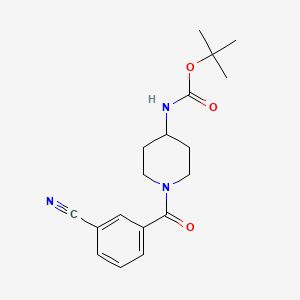
![Ethyl 2-[2-[[4-(2-methoxyphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2555568.png)
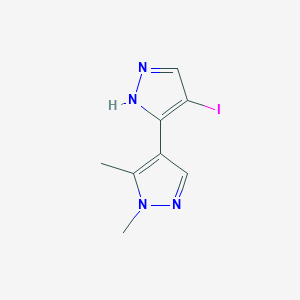
![[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanediol](/img/structure/B2555572.png)
![[(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid](/img/structure/B2555574.png)
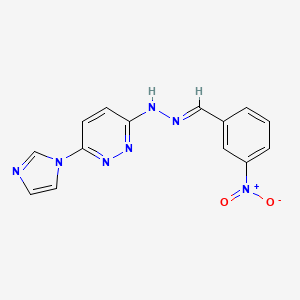
![4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid hydrochloride](/img/structure/B2555577.png)
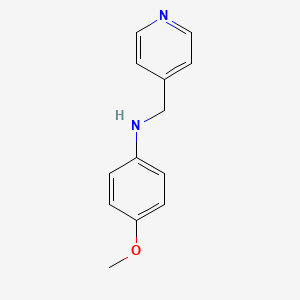
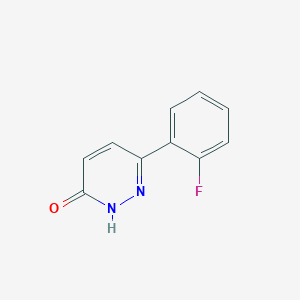
![2-(4-Fluorophenyl)sulfonyl-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2555583.png)
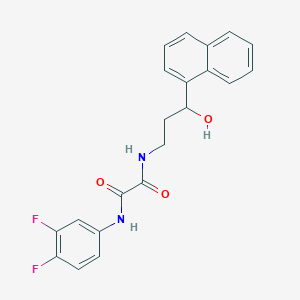
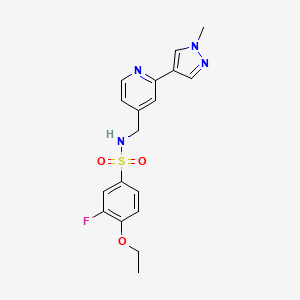
![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2555586.png)